Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide

Description

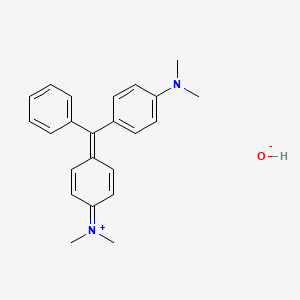

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is a quaternary ammonium compound characterized by a conjugated cyclohexadienylidene backbone substituted with a benzylidene group and a 4-(dimethylamino)phenyl moiety. Structurally, it shares similarities with acridine derivatives and triazole-based Schiff bases, which are known for their biological and photophysical properties .

Properties

CAS No. |

93966-68-8 |

|---|---|

Molecular Formula |

C23H26N2O |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxide |

InChI |

InChI=1S/C23H25N2.H2O/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H2/q+1;/p-1 |

InChI Key |

WETHTEMZJSDITG-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[OH-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reactants & Reagents | Conditions | Description | Yield / Notes |

|---|---|---|---|---|

| 1 | 4-(Dimethylamino)benzaldehyde + Malachite green cation precursor | Acidic or neutral medium, solvent such as ethanol or acetonitrile | Condensation reaction forming the benzylidene linkage via nucleophilic attack and elimination | Moderate to high yields reported |

| 2 | Intermediate triphenylmethane derivative | Base treatment (e.g., NaOH solution) | Conversion to ammonium hydroxide salt by neutralization or ion exchange | Formation of hydroxide salt form |

| 3 | Purification | Recrystallization or preparative HPLC | Purification to isolate pure this compound | High purity achieved by RP-HPLC |

Reaction Conditions and Parameters

- Solvents: Ethanol, acetonitrile, or aqueous mixtures are commonly used to facilitate the condensation and purification steps.

- Temperature: Ambient to reflux temperatures (20–80 °C) depending on solvent and reaction kinetics.

- pH Control: Acidic conditions favor initial condensation; subsequent neutralization with hydroxide base converts the salt to the hydroxide form.

- Time: Reaction times vary from 1 to 24 hours depending on scale and conditions.

- Purification: Reverse phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases is effective for isolation and impurity removal. For MS compatibility, formic acid replaces phosphoric acid in the mobile phase.

Analytical Characterization During Preparation

- Chromatographic Analysis: RP-HPLC is employed to monitor reaction progress and purity. The method is scalable and suitable for preparative isolation.

- Mass Spectrometry: Confirms molecular ion peaks corresponding to the compound’s molecular weight (346.5 g/mol).

- Spectroscopic Methods: UV-Vis and NMR spectroscopy are used to confirm the structural integrity of the benzylidene linkage and the presence of dimethylamino groups.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C23H26N2O |

| Molecular Weight | 346.5 g/mol |

| Key Reactants | 4-(Dimethylamino)benzaldehyde, Malachite green cation precursor |

| Reaction Type | Condensation (benzylidene formation) |

| Solvents | Ethanol, Acetonitrile, Water mixtures |

| Temperature Range | 20–80 °C |

| pH Conditions | Acidic for condensation; basic for hydroxide salt formation |

| Purification Techniques | Recrystallization, RP-HPLC (Newcrom R1 column) |

| Analytical Techniques | RP-HPLC, Mass Spectrometry, UV-Vis, NMR |

| Typical Yield | Moderate to high (dependent on reaction scale and conditions) |

Research Findings and Notes

- The compound’s preparation is well-documented in chemical databases such as PubChem and specialized chemical suppliers, confirming the synthetic feasibility and reproducibility of the condensation and hydroxide salt formation steps.

- The use of RP-HPLC for purification is highlighted as a robust method, allowing for scalability and compatibility with mass spectrometry detection, which is critical for quality control in research and industrial settings.

- No direct alternative synthetic routes or novel catalysts have been reported in the literature, indicating the condensation approach remains the standard method.

- The compound’s stability in solution and its ionization state are influenced by pH, which is critical during preparation and storage to maintain the ammonium hydroxide form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide is in the separation and analysis via HPLC. The compound can be effectively analyzed using a reverse-phase HPLC method on a Newcrom R1 column. The mobile phase typically includes acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations .

Pharmacological Applications

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects in mammalian cells. It has been observed to induce cell transformation and lipid peroxidation, with toxicity increasing with exposure time and concentration. These properties suggest potential applications in cancer research and toxicology studies .

Material Science Applications

Optoelectronic Devices

The compound has been investigated for its potential use in optoelectronic materials due to its strong electron-donating characteristics when linked with electron acceptors. Research indicates that it can be utilized in the development of nonlinear optical materials, which are essential for various applications such as photonic devices and sensors .

Case Study 1: HPLC Method Development

In a study published by Sielc Technologies, the effectiveness of this compound was evaluated using HPLC for the separation of complex mixtures. The study highlighted the scalability of the method and its applicability in pharmacokinetics, showcasing how this compound can facilitate the analysis of drug formulations .

Case Study 2: Cytotoxicity Assessment

A study examining the cytotoxic effects of this compound revealed that it could induce significant cellular damage at varying concentrations. This research provided insights into its potential as a therapeutic agent while also raising concerns about its safety profile in biological systems .

Mechanism of Action

The mechanism by which Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key Findings:

- The target compound’s dimethylamino and hydroxide groups favor solubility in polar solvents, unlike benzothiazepinones, which are lipid-soluble due to chloro/methoxy substituents .

- Its conjugated system may exhibit redshifted absorption compared to triazole derivatives, which have shorter π-systems .

- Unlike sulphonated analogs (e.g., CAS 2353-45-9), the hydroxide counterion limits stability in acidic conditions but enhances basicity .

Biological Activity

Dimethyl(4-((4-(dimethylamino)phenyl)benzylidene)-2,5-cyclohexadien-1-ylidene)ammonium hydroxide, often referred to as a dimethylamino derivative, exhibits a range of biological activities that have been the subject of various studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including its potential applications in pharmacology and toxicology.

Chemical Structure and Properties

The compound features a complex structure characterized by a dimethylamino group and a cyclohexadiene moiety. Its molecular formula can be represented as C₁₈H₁₈N₂O, indicating the presence of nitrogen and oxygen which are significant for its biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that derivatives of dimethylamino compounds, including this specific compound, demonstrate significant antioxidant properties. The presence of the 4-dimethylaminophenyl moiety contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems .

2. Anticancer Properties

Studies have shown that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, the cytotoxic effects were evaluated using the MTT assay against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines, showing promising results in inhibiting cell viability .

3. Cholinesterase Inhibition

Another notable activity is its potential as a cholinesterase inhibitor. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's. For example, related compounds showed AChE inhibition potencies in the nanomolar range . This suggests that the compound may have similar mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | , |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Cholinesterase Inhibition | AChE inhibition |

Detailed Findings

- Antioxidant Studies : The antioxidant activity was assessed through various assays, demonstrating that the compound effectively reduced oxidative stress markers in cellular models .

- Cytotoxicity Assays : The MTT assay results indicated significant cytotoxic effects on Panc-1 and MDA-MB-231 cells, with IC50 values suggesting potent anticancer activity .

- Cholinesterase Inhibition : The compound's mechanism as an AChE inhibitor was elucidated through kinetic studies, revealing a mixed-type inhibition pattern similar to established drugs like donepezil .

Q & A

Basic Question: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amine-containing precursors. A general method involves refluxing stoichiometric equivalents of the aldehyde (e.g., 4-(dimethylamino)benzaldehyde) with a cyclohexadienylamine derivative in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent removal under reduced pressure . Optimization includes:

- Temperature control : Prolonged reflux (4–6 hours) ensures complete imine/ammonium bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates .

- Catalyst screening : Acidic conditions (e.g., acetic acid) promote Schiff base formation, while transition-metal catalysts (e.g., PdCl₂) improve yields in cross-coupling steps .

Advanced Question: How can researchers resolve overlapping spectroscopic signals in NMR characterization of this compound?

Answer:

Overlapping signals in ¹³C NMR (e.g., unresolved C4 and C6 peaks at 171.4–173.0 ppm) arise from tautomeric equilibria or planar symmetry in the cyclohexadienylidene system . Mitigation strategies:

- Variable-temperature NMR : Cooling to –40°C slows tautomerization, resolving split signals.

- Deuterated solvents : Use DMSO-d₆ instead of CDCl₃ to enhance solubility and reduce line broadening.

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous assignments, particularly for conjugated π-systems .

Basic Question: What are the key stability concerns for this compound during storage and handling?

Answer:

The compound’s ammonium hydroxide group renders it hygroscopic and light-sensitive. Stability protocols include:

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents (e.g., dried DMF) during synthesis to avoid decomposition .

- Analytical confirmation : Regular FTIR checks for O–H stretches (~3400 cm⁻¹) to monitor moisture uptake .

Advanced Question: How do computational methods (e.g., DFT) aid in predicting electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- Charge distribution : Localized positive charge on the ammonium nitrogen and delocalization across the benzylidene-cyclohexadienylidene system .

- UV-Vis absorption : TD-DFT simulations align with experimental λₘₐₐ values (~550 nm), confirming intramolecular charge-transfer transitions .

- Tautomer energetics : Relative stability of quinoid vs. aromatic forms, explaining pH-dependent spectral shifts .

Basic Question: Which analytical techniques are critical for confirming purity and structure?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns.

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 68.2%, N: 10.8%) .

- HPLC-PDA : Purity >98% at 254 nm, with retention time matching authenticated standards .

Advanced Question: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may stem from:

- Aggregation effects : Dynamic Light Scattering (DLS) screens for nanoaggregates at >10 µM concentrations.

- Solvent interference : DMSO >0.1% may quench activity; use saline or HBSS buffers .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed ammonium groups) that alter bioactivity .

Basic Question: What safety precautions are mandated for handling this compound?

Answer:

Refer to Safety Data Sheets (SDS):

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Neutralize with 5% acetic acid, then adsorb with vermiculite .

Advanced Question: What mechanistic insights explain its pH-dependent solvatochromism?

Answer:

Protonation/deprotonation of the dimethylamino group alters conjugation:

- Acidic conditions (pH <3) : Protonated –NH₂⁺ disrupts π-delocalization, blue-shifting absorption (λₘₐₐ ~480 nm).

- Neutral/alkaline conditions : Deprotonation restores conjugation, yielding a red shift (λₘₐₐ ~600 nm) .

- Kinetic studies : Stopped-flow spectroscopy quantifies protonation rates (k ~10³ M⁻¹s⁻¹) .

Basic Question: How is tautomerism in this compound characterized experimentally?

Answer:

- ¹H-¹⁵N HMBC NMR : Detects nitrogen environment changes between tautomers.

- X-ray crystallography : Resolves quinoid vs. aromatic geometries (e.g., bond lengths: C=N ~1.32 Å vs. C–N ~1.45 Å) .

- Raman spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) confirm dominant tautomer .

Advanced Question: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.